4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-2-methyl-1,3-thiazole
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Overview
Description
4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-2-methyl-1,3-thiazole is a complex organic compound that features a combination of pyrazole, azetidine, and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-2-methyl-1,3-thiazole typically involves multi-step organic reactions. The process begins with the preparation of the 4-bromo-1H-pyrazole, which is then reacted with azetidine derivatives under controlled conditions to form the intermediate compound. This intermediate is further reacted with 2-methyl-1,3-thiazole under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling reactive intermediates and final products. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-2-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired functional group
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the pyrazole ring .
Scientific Research Applications
4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-2-methyl-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-2-methyl-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A precursor in the synthesis of the compound.
Azetidine derivatives: Similar compounds with azetidine rings.
2-methyl-1,3-thiazole: A related thiazole derivative
Uniqueness
4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-2-methyl-1,3-thiazole is unique due to its combination of pyrazole, azetidine, and thiazole rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H15BrN4S |
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Molecular Weight |
327.25 g/mol |
IUPAC Name |
4-[[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]methyl]-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C12H15BrN4S/c1-9-15-12(8-18-9)7-16-3-10(4-16)5-17-6-11(13)2-14-17/h2,6,8,10H,3-5,7H2,1H3 |
InChI Key |
AYJFHWQGHYYGQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CN2CC(C2)CN3C=C(C=N3)Br |
Origin of Product |
United States |
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